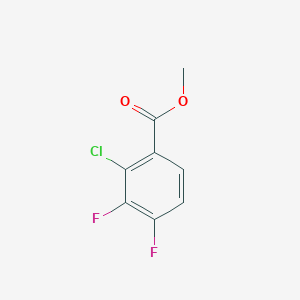

Methyl 2-chloro-3,4-difluorobenzoate

Description

Methyl 2-chloro-3,4-difluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine at position 2 and fluorine atoms at positions 3 and 3. This compound’s molecular formula is C₈H₅ClF₂O₂, with a molecular weight of 206.57 g/mol (calculated based on analogous compounds in ). The ester functional group (-COOCH₃) and electron-withdrawing substituents (Cl, F) render it a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-chloro-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEYNXFWROGHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856428 | |

| Record name | Methyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261562-52-0 | |

| Record name | Methyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,4-difluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,4-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products include various substituted benzoates depending on the substituent introduced.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Major products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Complex Molecules: Methyl 2-chloro-3,4-difluorobenzoate is widely used as a precursor in the synthesis of various organic compounds. Its reactivity allows for nucleophilic substitutions where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

- Chemical Transformations: It can undergo reduction to form alcohols or oxidation to yield carboxylic acids, making it versatile for synthetic organic chemistry.

2. Biological Studies:

- Enzyme Interaction Studies: The compound plays a role in studying enzyme interactions within metabolic pathways. Its structure allows researchers to investigate how it affects enzyme activity and metabolic processes.

- Pharmaceutical Development: this compound serves as a potential precursor for developing pharmaceutical compounds, particularly those targeting enzyme systems involved in disease mechanisms.

3. Industrial Applications:

- Agrochemicals Production: This compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that require specific chemical properties for efficacy.

- Specialty Chemicals: It is also employed in producing specialty chemicals used in various industrial applications due to its unique reactivity profile.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction

A study published on the metabolism of chlorinated compounds highlighted how this compound interacts with specific enzymes involved in detoxification pathways. The compound was shown to modulate enzyme activity significantly, providing insights into its potential therapeutic applications in metabolic disorders .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of novel agrochemicals demonstrated that this compound could enhance the effectiveness of certain herbicides by improving their binding affinity to target enzymes in plants. This application underscores its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl 2-chloro-3,4-difluorobenzoate with key analogs:

Key Observations :

- Substituent Position Effects : Chlorine and fluorine substituents significantly influence electronic properties. For example, the 2-Cl, 3,4-diF arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring, enhancing electrophilicity at the carbonyl carbon compared to methyl 3-chlorobenzoate (3-Cl only) .

- Storage Requirements : Halogenated benzoates generally require refrigeration (0°C–6°C) to prevent decomposition, unlike aliphatic esters like methyl 4-chlorobutyrate .

Nucleophilic Substitution

This compound’s reactivity is comparable to methyl 2-chloro-3,5-dinitrobenzenecarboxylate (), where electron-withdrawing groups (e.g., nitro, fluorine) accelerate nucleophilic attack. However, substituent positioning dictates reaction pathways:

- In methyl 2-chloro-3,5-dinitrobenzenecarboxylate, the nitro groups direct nucleophilic attack preferentially to the ester group, leading to cyclization products (e.g., benzo[b]thiophene derivatives) .

- For this compound, the 3,4-diF substituents may slow down nucleophilic substitution at the 2-Cl position due to increased steric hindrance and electronic deactivation, favoring alternative reaction sites.

Ester Hydrolysis and Functionalization

The ester group in this compound is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid. This property is shared with analogs like methyl 3-chlorobenzoate but contrasts with aliphatic esters (e.g., methyl 4-chlorobutyrate), which hydrolyze more slowly due to reduced electrophilicity .

Biological Activity

Methyl 2-chloro-3,4-difluorobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHClFO2

- Molecular Weight : 220.60 g/mol

- CAS Number : 148893-72-5

The presence of chlorine and fluorine atoms contributes to the compound's reactivity and biological activity, making it a subject of interest in various pharmacological studies.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in lipid metabolism, such as esterases and lipases, which could impact various biochemical pathways.

- Receptor Interaction : The halogenated aromatic structure allows interaction with several receptors, potentially modulating cellular signal transduction pathways.

- Chemical Reactivity : The compound's halogen substituents enhance its reactivity, enabling participation in diverse chemical transformations that may lead to biological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 2 |

| Escherichia coli | 16 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In silico studies have predicted antifungal properties for this compound. Molecular docking simulations indicated strong binding affinities with fungal proteins, suggesting potential efficacy against fungal infections. The binding energy was calculated to be -5.00 kcal/mol, indicating favorable interactions with target proteins involved in fungal metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

- A study on halogenated benzoates found that compounds with similar structures exhibited varying degrees of antimicrobial activity against Streptococcus pneumoniae, highlighting the significance of structural modifications for enhancing bioactivity .

- Another research focused on the synthesis of ester derivatives from halogenated benzoates showed promising fungicidal activity comparable to lead compounds, reinforcing the potential of such derivatives in agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-3,4-difluorobenzoate, and what challenges arise during regioselective substitution?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using methyl benzoate precursors. For example, substituting chlorine at the 2-position and fluorines at 3,4-positions requires careful control of reaction conditions (e.g., temperature, catalysts). Challenges include competing side reactions due to the electron-withdrawing effects of fluorine, which can deactivate the aromatic ring. Use of Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted synthesis may improve yield. Reference to analogous NAS protocols for substituted benzoates, such as methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate, highlights the importance of stepwise substitution to avoid unwanted cyclization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR distinguishes methyl ester protons.

- X-ray Crystallography : Resolve substituent positions and bond angles; studies on similar compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate) demonstrate how crystallography confirms regiochemistry .

- IR Spectroscopy : Detect ester carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹). NIST databases provide reference spectra for validation .

Q. What are the key applications of this compound in agrochemical or pharmaceutical intermediates?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For instance, derivatives of difluorobenzoates are used in pesticide synthesis (e.g., bifenthrin analogs), where fluorine enhances lipid solubility and metabolic stability. Testing involves coupling the ester with heterocyclic moieties and evaluating insecticidal activity via in vitro assays (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Competing pathways include ester hydrolysis under basic conditions or unintended substitution at adjacent positions. For example, in NAS reactions, carbanion intermediates may attack ester groups instead of nitro substituents, leading to cyclized byproducts. Mitigation strategies:

- Use aprotic solvents (e.g., 1,2-dimethoxyethane) to minimize nucleophilic interference.

- Optimize stoichiometry of base (e.g., triethylamine) to suppress side reactions .

Q. What computational methods predict the stability and reactivity of this compound under varying pH and temperature?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis kinetics. Parameters include:

- Hydrolysis Rate : Simulate nucleophilic attack by hydroxide ions on the ester group.

- Thermal Stability : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC monitoring .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare experimental ¹³C NMR chemical shifts with computational predictions (e.g., Gaussian09).

- Analyze high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Reconcile discrepancies by referencing standardized databases like NIST Chemistry WebBook .

Q. What environmental fate studies are recommended for assessing the ecotoxicity of this compound?

- Methodological Answer : Conduct OECD 301/302 biodegradability tests and aquatic toxicity assays:

- Hydrolysis Half-Life : Measure degradation in buffer solutions at pH 4, 7, and 8.

- Daphnia magna Acute Toxicity : Determine LC₅₀ values.

- Soil Adsorption : Use batch equilibrium methods (OECD 106) to estimate Koc (organic carbon partition coefficient). Regulatory precedents from restricted compounds like bifenthrin suggest prioritizing metabolites with persistent halogenated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.